molecular formula C12H8BrN B3236006 7-(Bromomethyl)-1-naphthonitrile CAS No. 135942-96-0

7-(Bromomethyl)-1-naphthonitrile

Cat. No.: B3236006
CAS No.: 135942-96-0
M. Wt: 246.1 g/mol
InChI Key: IPRTYNLNEWSWRD-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-1-naphthonitrile is an organic compound that belongs to the class of naphthalenes. It is characterized by the presence of a bromomethyl group attached to the seventh position of the naphthalene ring and a nitrile group at the first position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)-1-naphthonitrile typically involves the bromomethylation of 1-naphthonitrile. One common method is the reaction of 1-naphthonitrile with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)-1-naphthonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form naphthoquinone derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

Major Products Formed

    Substituted Derivatives: Depending on the nucleophile used, various substituted naphthonitrile derivatives can be obtained.

    Naphthoquinone Derivatives: Oxidation leads to the formation of naphthoquinone compounds.

    Aminonaphthalenes: Reduction of the nitrile group results in aminonaphthalene derivatives.

Scientific Research Applications

7-(Bromomethyl)-1-naphthonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the construction of polycyclic aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of novel therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-1-naphthonitrile involves its interaction with biological molecules through its reactive bromomethyl and nitrile groups. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects such as enzyme inhibition or DNA crosslinking. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromomethyl)naphthalene
  • 2-(Bromomethyl)naphthalene
  • 1-Naphthonitrile
  • 2-Naphthonitrile

Uniqueness

7-(Bromomethyl)-1-naphthonitrile is unique due to the specific positioning of the bromomethyl and nitrile groups on the naphthalene ring. This unique arrangement imparts distinct reactivity and biological activity compared to other similar compounds. For instance, the presence of the bromomethyl group at the seventh position allows for selective substitution reactions that are not possible with other isomers .

Properties

IUPAC Name

7-(bromomethyl)naphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN/c13-7-9-4-5-10-2-1-3-11(8-14)12(10)6-9/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRTYNLNEWSWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CBr)C(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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